molecular formula C15H21NO4 B2794490 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid CAS No. 1311254-63-3

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid

Cat. No.: B2794490
CAS No.: 1311254-63-3
M. Wt: 279.336
InChI Key: NXDHEHGNNDPBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid (CAS 133924-93-5) is a protected amino acid derivative of significant value in synthetic organic and medicinal chemistry. Its primary application is as a crucial building block, or synthon, for the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling sequences and being readily removable under mild hydrogenolysis conditions [https://www.embl.de/peptideservices/cbzprotection.html]. This compound features a carboxylic acid terminus, allowing for direct activation and coupling to the amine of another amino acid, thereby extending the peptide chain. The 5-methylhexanoic acid backbone provides a unique, non-natural amino acid structure with increased hydrophobicity and steric bulk, which is useful for modulating the physicochemical properties and biological activity of the resulting peptides. A prominent and growing research application for this molecule is in the construction of Proteolysis-Targeting Chimeras (PROTACs). In this role, it acts as a synthetic component of the linker that connects the E3 ligase-recruiting ligand to the target protein-binding warhead. Its structural properties help confer favorable characteristics such as metabolic stability and cell permeability to the final PROTAC molecule [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368748/]. As a high-purity chemical intermediate, it enables researchers to explore novel chemical space in drug discovery programs. This product is intended for research and development purposes only in a laboratory setting.

Properties

IUPAC Name

5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHEHGNNDPBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hexanoic acid chain. One common method involves the reaction of 3-amino-5-methylhexanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl-protected amino acid. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected amino acids or other derivatives.

Scientific Research Applications

Research Applications

  • Medicinal Chemistry
    • The compound serves as a protecting group in the synthesis of amino acids and peptides. The benzyloxycarbonyl moiety is commonly used to protect amine functionalities during chemical reactions, allowing for selective modifications without altering the amino acid backbone.
    • It has potential applications in developing antiviral agents , particularly against hepatitis C virus (HCV). Research indicates that compounds with similar structures exhibit significant antiviral properties, suggesting that 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid could be explored for similar activities .
  • Enzyme Inhibition Studies
    • The structural characteristics of this compound suggest it may interact with various enzymes and receptors, making it a candidate for studying enzyme mechanisms and protein modifications. Interaction studies can provide insights into its binding affinities and selectivity towards specific biological targets.
    • Its potential as a substrate or inhibitor positions it favorably for pharmacological studies aimed at understanding metabolic pathways involving amino acids.
  • Organic Synthesis
    • The compound can be synthesized through multi-step processes that involve various reagents and conditions. This makes it valuable in the field of organic synthesis where complex molecules are required.
    • Its synthesis typically involves protecting group strategies that facilitate the construction of more complex molecules, highlighting its utility in synthetic organic chemistry.

Antiviral Activity

A study focused on the synthesis of symmetric anti-HCV agents revealed that compounds structurally related to this compound exhibited potent inhibition against HCV replication. These findings suggest that further exploration of this compound could lead to novel antiviral therapies .

Enzyme Interaction Studies

Research involving enzyme inhibition has shown that compounds with similar functional groups can effectively modulate enzyme activity. Studies on benzyloxycarbonyl derivatives have indicated their potential as inhibitors or substrates in enzymatic reactions, providing a pathway for further investigation into their biochemical roles.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The compound can also interact with enzymes and receptors in biological systems, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Differences Key Properties/Applications Reference
3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid Cbz at 3-amino, linear 5-methylhexanoic acid chain Intermediate in pregabalin synthesis
(S)-3-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid Cbz at 6-amino, hexanoic acid chain Potential peptide backbone modification
3-[(Benzyloxy)carbonyl]-5-[methyl(methylsulfonyl)amino]benzoic acid Aromatic Cbz, sulfonyl group at 5-position β-Secretase inhibitor candidate
(3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid Hydroxyl group at 2-position, hexanoic acid chain Increased polarity; potential metabolic studies
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid Branched 2,2,3-trimethyl substituents Steric hindrance; altered reactivity

Positional Isomerism and Reactivity

The placement of the Cbz group significantly impacts reactivity. For instance, the target compound’s 3-amino Cbz configuration contrasts with (S)-3-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid (Cbz at 6-amino), which may exhibit different coupling efficiencies in peptide synthesis due to steric and electronic effects .

Substituent Effects on Physicochemical Properties

  • Branching: 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid’s branched structure introduces steric hindrance, likely slowing nucleophilic reactions compared to the linear target compound .

Pharmaceutical Intermediates

The target compound is pivotal in synthesizing pregabalin precursors via enzymatic resolution, offering high enantiomeric purity (>97%) and cost-effective scalability . In contrast, 3-[(benzyloxy)carbonyl]-5-[methyl(methylsulfonyl)amino]benzoic acid is tailored for central nervous system drug discovery, leveraging its aromatic scaffold for target binding .

Metabolic and Stability Profiles

Fluorinated analogues, such as benzyl (±)-5-(((benzyloxy)carbonyl)amino)-3-fluoro-4-oxo-pentanoate (), demonstrate enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .

Biological Activity

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid, commonly referred to as a derivative of Pregabalin, is a compound of significant interest due to its biological activities, particularly in the context of neurological disorders. This article explores its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H21NO4C_{15}H_{21}NO_4, with a molecular weight of approximately 277.34 g/mol. The compound features a benzyloxycarbonyl group attached to the amino acid structure, which enhances its lipophilicity and bioavailability.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the amide bond.
  • Chemical Methods : Traditional organic synthesis routes that involve coupling reactions between the benzyloxycarbonyl derivative and 5-methylhexanoic acid.

The biological activity of this compound primarily revolves around its interaction with the central nervous system (CNS). It is known to modulate neurotransmitter release, particularly by inhibiting voltage-gated calcium channels, which plays a crucial role in reducing excitatory neurotransmitter release. This mechanism is particularly relevant in the treatment of neuropathic pain and anxiety disorders.

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic potentials:

  • Anticonvulsant Effects : Similar to Pregabalin, this compound has shown efficacy in reducing seizure activity in animal models. For instance, studies have demonstrated its protective effects against seizures induced by various chemical agents .
  • Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, showing a significant reduction in anxiety-like behaviors in rodent models .
  • Neuropathic Pain Relief : Clinical studies suggest that derivatives of this compound may be effective in managing neuropathic pain conditions, providing relief comparable to existing treatments .

Table 1: Biological Activity Summary

Study ReferenceBiological ActivityModel UsedKey Findings
AnticonvulsantRodentSignificant reduction in seizure latency
AnxiolyticRodentDecreased anxiety-like behavior observed
Neuropathic PainHumanEfficacy comparable to Pregabalin

Comparative Analysis

In comparison to similar compounds, this compound shows unique properties due to its structural modifications. The presence of the benzyloxycarbonyl group enhances its pharmacokinetic profile, potentially leading to improved efficacy and reduced side effects compared to traditional anticonvulsants.

Table 2: Comparison with Related Compounds

Compound NameMechanism of ActionEfficacy (IC50)
PregabalinVoltage-gated calcium channel inhibitor0.218 µM
GabapentinSimilar mechanism~1 µM
This compoundVoltage-gated calcium channel inhibitorNot yet determined

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via Evans chiral alkylation using tert-butyl bromoacetate as a key intermediate, followed by resolution with (S)-(+)-mandelic acid. This approach minimizes racemization and improves scalability . Enzymatic methods, such as using lipases or esterases, are also effective for chiral resolution, as demonstrated in the synthesis of related β-amino acids .

Q. Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is essential for separating enantiomers and determining enantiomeric excess (≥99%). X-ray crystallography provides definitive stereochemical confirmation, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy are used to verify structural integrity, particularly for the benzyloxycarbonyl (Cbz) group and methylhexanoic acid backbone .

Q. How can researchers optimize purification protocols to remove byproducts like free amines or epoxides?

  • Methodological Answer : Flash chromatography using gradient elution (hexane/ethyl acetate) effectively isolates the target compound from oxidation byproducts (e.g., epoxides) or deprotected amines. Recrystallization in ethanol/water mixtures (7:3 v/v) further enhances purity (>97%), as validated in studies of structurally analogous Cbz-protected amino acids .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating enzyme inhibition mechanisms involving this compound?

  • Methodological Answer : Kinetic assays using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl endopeptidases) can quantify inhibition constants (KiK_i). Isothermal titration calorimetry (ITC) provides thermodynamic profiles (ΔH, ΔS) of binding interactions. For example, related Cbz-amino acids showed KiK_i values of 2.5–5.0 μM against cancer-associated proteases, with competitive inhibition confirmed via Lineweaver-Burk plots .

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer : Replicate studies under standardized conditions (pH 7.4, 37°C) using isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate context-dependent effects. Meta-analysis of dose-response curves (IC50_{50} ranges: 10–50 μM) and pathway-specific inhibitors (e.g., NF-κB blockers) can clarify mechanistic discrepancies. Structural analogs with modified Cbz groups showed divergent activity profiles, suggesting substituent-dependent target engagement .

Q. What computational approaches are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., HDAC6 or MMP-9) identifies key binding residues (e.g., Arg249 in HDAC6). MD simulations (GROMACS) over 100 ns reveal stability of hydrogen bonds between the Cbz group and catalytic sites. QSAR models incorporating logP and polar surface area (PSA) predict bioavailability and blood-brain barrier permeability .

Key Recommendations

  • Synthesis : Prioritize enzymatic resolution for scalability and cost efficiency .
  • Characterization : Combine chiral HPLC with X-ray crystallography to resolve stereochemical ambiguities .
  • Biological Assays : Use orthogonal methods (ITC + kinetic assays) to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.